Poliothyrsoside, also known as Xylosmoside, is a phenolic glycoside compound primarily isolated from the plant species Broussonetia papyrifera, commonly referred to as paper mulberry. This compound belongs to a larger class of bioactive compounds that exhibit various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The structural characteristics of Poliothyrsoside contribute to its diverse pharmacological effects, making it a subject of interest in phytochemistry and medicinal research.
Poliothyrsoside exhibits several notable biological activities:
The synthesis of Poliothyrsoside can be achieved through various methods:
Poliothyrsoside has several applications across different fields:
Poliothyrsoside shares structural and functional similarities with several other phenolic compounds. Here are some notable comparisons:
Poliothyrsoside's uniqueness lies in its specific glycosidic structure which influences its solubility and bioavailability compared to other phenolic compounds. Additionally, its extraction from Broussonetia papyrifera highlights its potential for use in traditional medicine practices.
Poliothyrsoside was first identified in 1969 during phytochemical investigations of Poliothyrsis sinensis, a deciduous tree native to China. Initial studies characterized it as a phenolic glycoside with a distinctive β-D-xylopyranosyl moiety. Concurrently, researchers isolated a structurally identical compound, Xylosmoside, from Xylosma apactis in 1954, though its equivalence to Poliothyrsoside was not established until 1970 through comparative spectroscopic analysis. This dual discovery across taxonomically distinct plant species highlighted the compound’s widespread occurrence in the Salicaceae and Salicaceae sensu lato families. Early pharmacological screenings in the 1980s revealed its antioxidant potential, spurring further interest in its therapeutic applications.
The compound’s systematic name, (2R,3R,4S,5R)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, reflects its stereochemical configuration. It is formally designated as Poliothyrsoside (CAS: 12313364) in the PubChem database, with Xylosmoside recognized as its primary synonym. Regional nomenclature variations include Shān guǎi zǎo glycoside in traditional Chinese pharmacopeias, referencing its botanical origin. Structural analogs such as Nigracin and Methyl-β-D-xylopyranoside share partial homology but differ in glycosidic linkages and substituent groups.
As a model phenolic glycoside, Poliothyrsoside/Xylosmoside exemplifies three critical features of plant secondary metabolites:
These properties make it a benchmark compound for studying glycoside stability, metabolic engineering, and plant-microbe interactions.
Recent breakthroughs (2020–2025) have expanded understanding of Poliothyrsoside/Xylosmoside’s molecular targets. Cryo-EM studies in 2023 mapped its interaction with human COX-2 enzymes at 2.8 Å resolution, explaining its anti-inflammatory effects. Omics approaches have identified six putative biosynthetic genes in Broussonetia papyrifera, enabling heterologous production in Nicotiana benthamiana. Current clinical trials focus on its nanoformulations for enhanced bioavailability in cancer therapeutics, though results remain proprietary.
Poliothyrsoside, also known as Xylosmoside or Nigracin, belongs to the fundamental class of phenolic glycosides, which are naturally occurring compounds characterized by the presence of phenolic moieties linked to sugar units through glycosidic bonds [1] [2]. These compounds represent a diverse class of bioactive secondary metabolites that contain both lipophilic aglycone components and hydrophilic glycone units [15]. The phenolic glycoside classification system categorizes compounds based on the nature of both their phenolic aglycone and carbohydrate components [12].
Within the broader classification framework, Poliothyrsoside specifically falls under the category of aryl-beta-D-glucopyranosides, distinguished by its beta-D-glucose sugar moiety attached to a substituted phenolic ring system [1] [8]. The compound exhibits the characteristic structural features of phenolic glycosides, including multiple hydroxyl functionalities that contribute to hydrogen bonding capabilities and enhanced water solubility compared to their corresponding aglycones [15] [26].
The glycoside classification further encompasses the specific stereochemical configuration at the anomeric center, where Poliothyrsoside displays the beta-anomeric configuration, indicating that the hydroxyl group at the anomeric carbon is positioned above the plane of the sugar ring [18] [28]. This beta-configuration significantly influences the compound's enzymatic susceptibility and biological interactions compared to alpha-glycosidic analogs [32].
The molecular composition of Poliothyrsoside is defined by the molecular formula C₂₀H₂₂O₉, corresponding to a precise molecular weight of 406.38 grams per mole [1] [2] [5]. This molecular formula reflects the compound's complex structure comprising twenty carbon atoms, twenty-two hydrogen atoms, and nine oxygen atoms distributed across both the phenolic aglycone and glucopyranoside components [8].
The molecular weight determination has been consistently verified across multiple analytical databases and commercial sources, with values ranging from 406.38 to 406.4 grams per mole, representing minor variations in rounding conventions rather than structural differences [1] [2] [3]. High-resolution mass spectrometry analyses typically reveal the compound's monoisotopic mass as 406.126382 atomic mass units, providing precise molecular identification capabilities [8].
Table 1: Molecular Composition and Identification Data
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₂O₉ | PubChem, Sigma-Aldrich [1] [2] |
| Molecular Weight (g/mol) | 406.38 | Multiple databases [1] [2] [5] |
| Monoisotopic Mass (amu) | 406.126382 | ChemSpider [8] |
| CAS Registry Number | 18463-25-7 | Chemical databases [1] [8] |
| InChI Key | FLROYCKIIJCTDY-BFMVXSJESA-N | PubChem [2] [5] |
The Chemical Abstracts Service registry number 18463-25-7 provides unambiguous identification of the compound across scientific literature and regulatory databases [1] [8]. The International Chemical Identifier key FLROYCKIIJCTDY-BFMVXSJESA-N encodes the complete structural information including stereochemical configuration [2] [5].
The structural elucidation of Poliothyrsoside has been accomplished through comprehensive spectroscopic analyses, primarily employing nuclear magnetic resonance spectroscopy and mass spectrometry techniques [13]. The compound's structure consists of a 4-hydroxy-2-(hydroxymethyl)phenyl aglycone unit glycosidically linked to a beta-D-glucopyranose moiety through the phenolic oxygen [1] [2].
Nuclear magnetic resonance spectroscopic analysis reveals characteristic signal patterns consistent with the proposed structure [13]. The phenolic aglycone component exhibits typical aromatic proton resonances in the 6.5-7.5 parts per million region, while the glucose moiety displays characteristic sugar proton patterns between 3.0-5.5 parts per million [19]. The anomeric proton of the glucose unit appears as a distinctive doublet, confirming the beta-glycosidic linkage configuration [32].
Mass spectrometric fragmentation patterns provide additional structural confirmation through characteristic ion formations [2]. Electrospray ionization mass spectrometry typically generates prominent molecular ion peaks at mass-to-charge ratio 429 corresponding to the sodium adduct formation, along with diagnostic fragment ions resulting from glycosidic bond cleavage [3]. The fragmentation behavior supports the presence of both the substituted phenolic ring and the benzoylated glucose components [16].
Table 2: Structural Components and Functional Groups
| Structural Component | Chemical Description | Spectroscopic Evidence |
|---|---|---|
| Aglycone Unit | 4-hydroxy-2-(hydroxymethyl)phenyl | Aromatic proton resonances [1] [2] |
| Sugar Moiety | β-D-glucopyranose | Anomeric proton doublet [32] |
| Benzoate Ester | 6-O-benzoyl group | Aromatic ester signals [7] |
| Glycosidic Bond | β-1,4-linkage | Coupling constant analysis [18] |
| Hydroxyl Groups | Multiple OH functionalities | Chemical shift patterns [19] |
The International Union of Pure and Applied Chemistry nomenclature designates the compound as [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate, reflecting the complete stereochemical assignment [8]. This systematic name encompasses all stereocenters and functional group positions within the molecular framework.
The stereochemical configuration of Poliothyrsoside is defined by multiple chiral centers within the glucopyranose ring system, designated as (2R,3S,4S,5R,6S) according to the Cahn-Ingold-Prelog priority rules [8]. The beta-anomeric configuration at the C-1 position represents the most significant stereochemical feature, determining the compound's enzymatic recognition and biological activity profiles [18] [32].
The glucose moiety adopts the characteristic chair conformation typical of pyranose sugars, with substituents occupying either axial or equatorial positions based on thermodynamic stability considerations [27]. The beta-glycosidic linkage positions the aglycone substituent in the equatorial orientation, minimizing steric interactions and contributing to overall molecular stability [18].
Conformational analysis reveals that the phenolic aglycone component can adopt multiple rotational conformations around the glycosidic bond, influenced by intramolecular hydrogen bonding interactions and steric constraints [27]. The hydroxymethyl substituent on the phenolic ring introduces additional conformational flexibility, allowing for various spatial arrangements that may influence biological interactions [6].
The stereochemical configuration significantly impacts the compound's interaction with glycosidase enzymes, with beta-glycosides generally showing different hydrolysis patterns compared to alpha-anomers [32]. The presence of multiple hydroxyl groups creates an extensive hydrogen bonding network that stabilizes specific conformational states and influences solubility characteristics [26].
Molecular modeling studies suggest that the preferred conformation involves intramolecular hydrogen bonding between the phenolic hydroxyl group and adjacent sugar hydroxyl functionalities [27]. This conformational preference contributes to the compound's overall stability and may influence its biological activity profile through specific molecular recognition patterns.
The physical and chemical properties of Poliothyrsoside reflect its glycosidic nature, combining characteristics of both the hydrophilic sugar component and the more lipophilic phenolic aglycone [30]. The compound presents as a solid powder under standard laboratory conditions, with storage typically maintained at -20°C to preserve structural integrity [2] [5].
Solubility characteristics demonstrate the compound's amphiphilic nature, with documented solubility in dimethyl sulfoxide and other polar organic solvents [21]. The presence of multiple hydroxyl groups enhances water solubility compared to the corresponding aglycone, though quantitative solubility data in aqueous systems remains limited in current literature [30]. The compound shows compatibility with high-performance liquid chromatography and mass spectrometry analytical techniques, indicating sufficient stability under typical analytical conditions [2] [5].
| Property | Value/Description | Reference Source |
|---|---|---|
| Physical State | Solid powder | Commercial suppliers [2] [5] |
| Storage Temperature | -20°C | Sigma-Aldrich [2] [5] |
| Solubility (DMSO) | Soluble | Multiple sources [21] |
| Analytical Compatibility | HPLC/MS compatible | Technical specifications [2] |
| Stability | Stable under proper storage | Commercial data [5] |
| Appearance | Crystalline solid | Supplier descriptions [2] |
The chemical stability of Poliothyrsoside under various conditions has implications for its handling and analytical characterization [34]. The glycosidic bond represents a potential site of hydrolytic cleavage under acidic conditions or in the presence of specific glycosidase enzymes [32]. The benzoate ester functionality provides additional stability through electron delocalization effects while contributing to the compound's overall lipophilicity.
Spectroscopic properties include characteristic ultraviolet absorption patterns attributed to the aromatic phenolic and benzoate chromophores [33]. The compound's infrared spectrum displays typical features associated with hydroxyl stretching vibrations, aromatic carbon-carbon stretching, and glycosidic carbon-oxygen stretching modes [7]. These spectroscopic characteristics serve as diagnostic tools for compound identification and purity assessment in analytical applications.
Poliothyrsoside, also known as Xylosmoside or Nigracin, has been identified across multiple plant species representing diverse taxonomic families. The compound was first isolated from Populus nigra (black poplar) in 1967, where it was initially characterized from the bark and leaves [1]. Historical research revealed that several compounds previously thought to be distinct—including xylosmoside from Xylosma apactis (1954), poliothirsoside from Poliothirsis sinensis (1969), and nigracin from Populus nigra (1967)—were determined to be the same chemical entity [1].
The primary botanical sources of Poliothyrsoside demonstrate remarkable taxonomic diversity. Hydnocarpus annamensis, belonging to the Achariaceae family, represents one of the most significant source species, with the compound being reported in this species through comprehensive phytochemical databases [2]. Within the Salicaceae family, multiple genera serve as sources, including Itoa orientalis, Flacourtia indica, Xylosma flexuosa, Poliothyrsis sinensis, and Populus nigra [3] [4] [1] [5]. The compound has also been documented in Loxocalyx urticifolius from the Lamiaceae family and various Drypetes species from the Putranjivaceae family [3] [1].
Flacourtia indica, commonly known as governor's plum or Indian plum, represents a particularly widespread source species. This flowering plant, native to much of Africa and tropical and temperate parts of Asia, has been identified as containing Poliothyrsoside in its leaves and twigs [5] [6]. The species demonstrates extensive geographical distribution, occurring naturally in countries spanning from southeastern China to various African nations, making it one of the most globally distributed sources of this compound [6].
The taxonomic distribution of Poliothyrsoside-containing plants reveals a concentrated occurrence within specific plant families, with the Salicaceae family representing the most significant taxonomic group. This family accounts for eight identified species containing the compound, including representatives from genera Itoa, Flacourtia, Xylosma, Poliothyrsis, Populus, and Homalium [3] [4] [1] [5]. The prevalence within Salicaceae suggests potential biosynthetic pathways common to this family that facilitate the production of this phenolic glycoside.
The Achariaceae family contributes one significant species, Hydnocarpus annamensis, which has been documented as containing Poliothyrsoside through various phytochemical investigations [2]. This family, primarily distributed in tropical regions, represents an important source outside the dominant Salicaceae group. The Lamiaceae family is represented by Loxocalyx urticifolius, a species distributed across temperate regions of China [7]. Finally, the Putranjivaceae family contributes various Drypetes species, which demonstrate pantropical distribution patterns [1] [8].
The taxonomic concentration within these four families suggests evolutionary relationships or similar ecological pressures that have favored the development of Poliothyrsoside biosynthetic capabilities. The phenolic glycoside structure and its associated defensive properties may represent convergent evolutionary adaptations to similar environmental challenges across these diverse plant lineages.
The geographical distribution of Poliothyrsoside-containing species encompasses multiple continents and diverse climatic zones, with the highest species diversity concentrated in Asia. East Asia emerges as the primary center of diversity, hosting six species across multiple genera, including Poliothyrsis sinensis, Loxocalyx urticifolius, and Itoa orientalis [9] [10] [7] [11]. This region spans temperate to subtropical climates and elevational ranges from sea level to 1,700 meters, suggesting adaptive radiation across diverse environmental conditions.
Southeast Asia represents another significant center of diversity, with four species including Hydnocarpus annamensis, Homalium ceylanicum, and Itoa orientalis [12] [9]. The distribution in this region reflects tropical to subtropical climatic conditions, with species occurring in moist, evergreen, broad-leaved forests at elevations ranging from 500 to 1,700 meters [9]. Hydnocarpus annamensis demonstrates particular geographical significance, being distributed across Thailand, Cambodia, Vietnam, southern Yunnan, and southern Guangxi in China [12].
The distribution extends beyond Asia to include African and European regions. Flacourtia indica shows remarkable geographical breadth, occurring naturally across much of Africa and extending into tropical and temperate parts of Asia [6]. This species has been documented in countries ranging from southeastern China to various African nations, including Botswana, Kenya, Madagascar, South Africa, and multiple others [6]. Populus nigra represents the European component, with natural distribution covering central and southern Europe, northwestern Africa, and western Asia, reaching as far north as 63°N in Russia and as far south as 30°N in Pakistan [13] [14].
Central America contributes Xylosma flexuosa, documented from Costa Rica, representing the New World distribution of Poliothyrsoside-containing species [4]. This geographical diversity suggests either ancient evolutionary origins with subsequent continental drift or multiple independent evolutionary events leading to the development of Poliothyrsoside biosynthetic capabilities across different biogeographical regions.
The tissue-specific localization of Poliothyrsoside varies considerably among source species, reflecting diverse ecological strategies and metabolic compartmentalization patterns. In Populus nigra, the compound demonstrates high concentrations in both bark and leaves, with the bark serving as the primary site of accumulation [1]. This localization pattern suggests defensive functions against bark-boring insects and fungal pathogens, as well as protection of photosynthetic tissues from herbivory.
Itoa orientalis exhibits preferential accumulation in bark and twig tissues, with moderate to high concentrations documented in these woody components [1]. The concentration in bark and twigs may reflect the compound's role in protecting vascular tissues and providing structural defense against wood-boring organisms. Similarly, Homalium ceylanicum shows concentrated accumulation in stem tissues, suggesting metabolic specialization for protecting primary structural components [1].
Leaf tissues serve as primary sites of Poliothyrsoside accumulation in several species, particularly Flacourtia indica, where the compound is distributed throughout leaves and young twigs [1] [5]. This pattern aligns with the compound's proposed role in deterring herbivorous insects and providing antioxidant protection for photosynthetic machinery. The presence in young twigs extends this protective function to actively growing tissues that are particularly vulnerable to herbivore attack.
Xylosma flexuosa demonstrates distribution throughout aerial parts, suggesting a broader protective strategy encompassing all above-ground tissues [4]. This comprehensive distribution pattern may reflect exposure to diverse environmental stresses in the Central American tropical environment where this species occurs. The variable concentration levels across different species and tissues likely reflect species-specific ecological pressures, metabolic constraints, and evolutionary adaptations to particular environmental challenges.
Poliothyrsoside functions as a multifaceted defensive compound with significant ecological importance across plant systems. The primary ecological function involves herbivore defense through phenolic glycoside toxicity, particularly affecting generalist herbivores that lack specialized detoxification mechanisms [15] [16]. Research on phenolic glycosides in the Salicaceae family has demonstrated their negative impact on the performance of many generalist herbivores, while specialized feeders show greater tolerance and may even sequester these compounds for their own defense [16].
The compound exhibits strong antimicrobial properties, providing protection against bacterial and fungal pathogens [17] [15]. This antimicrobial activity contributes to plant health maintenance and may be particularly important in humid environments where pathogen pressure is elevated. The phenolic structure of Poliothyrsoside enables effective free radical scavenging, contributing to antioxidant defense systems within plant tissues [15]. This function becomes particularly significant under high light conditions or other oxidative stress environments.
Environmental stress tolerance represents another crucial ecological function, with Poliothyrsoside contributing to plant adaptation under various abiotic stress conditions [18] [19]. The compound's synthesis is induced by multiple environmental factors, including light stress, temperature fluctuations, and water deficit, suggesting its role as a general stress response molecule [19] [20]. This stress-responsive nature enables plants to maintain cellular integrity and metabolic function under challenging environmental conditions.
The allelopathic potential of Poliothyrsoside may contribute to competitive interactions with neighboring plants, though evidence for this function remains limited [18]. Some phenolic compounds demonstrate growth inhibition effects on competing plants, potentially providing competitive advantages in resource-limited environments. The compound may also play subtle roles in pollinator attraction through secondary metabolite signaling, though this function requires further investigation to establish definitive evidence.
Seasonal variations in Poliothyrsoside concentration follow predictable patterns linked to plant phenology and environmental conditions. Research on phenolic glycosides demonstrates that spring typically exhibits the highest concentrations, with levels declining through summer and reaching minimum values in fall [20] [21]. This seasonal pattern reflects the compound's role in protecting vulnerable new growth during the active growing season and its metabolic cost during periods of resource limitation.
Environmental factors significantly influence Poliothyrsoside concentration, with light intensity serving as a primary regulatory factor [19] [20]. High light conditions typically increase phenolic glycoside levels by 2-3 fold compared to low light environments, reflecting the compound's protective function against photoxidative damage [20]. This response occurs within days to weeks of altered light exposure, demonstrating the dynamic nature of the plant's defensive chemistry.
Temperature stress induces moderate increases in Poliothyrsoside concentration, with effects typically manifesting within hours to days of exposure [19]. Both high and low temperature extremes can trigger enhanced synthesis, suggesting the compound's role in temperature stress tolerance. Water availability represents another critical factor, with drought stress enhancing synthesis by 2-4 fold, reflecting the compound's contribution to cellular protection under water deficit conditions [19].
Soil nutrient availability demonstrates inverse relationships with Poliothyrsoside concentration, following the growth-differentiation balance hypothesis [19] [21]. Low nutrient conditions typically increase secondary metabolite production by 1.5-2.5 fold as plants shift resources from primary growth to defensive chemistry. This response occurs over weeks to months, reflecting the time required for metabolic rebalancing under nutrient limitation.